molecular formula C29H37ClN6O6S B1682759 Tetragastrin hydrochloride CAS No. 5609-49-4

Tetragastrin hydrochloride

Cat. No.: B1682759
CAS No.: 5609-49-4
M. Wt: 633.2 g/mol
InChI Key: WHGNESKICGIAEC-WCFNAMMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetragastrin hydrochloride is a synthetic peptide that mimics the physiological and pharmacological activity of gastrin. It is composed of the amino acids tryptophan, methionine, aspartic acid, and phenylalanine, forming the sequence Trp-Met-Asp-Phe-NH2. This compound is primarily used to stimulate gastric acid secretion and is also employed in scientific research to induce panic attacks for testing anxiolytic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetragastrin hydrochloride is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The final product undergoes rigorous quality control to ensure purity and activity .

Chemical Reactions Analysis

Types of Reactions: Tetragastrin hydrochloride primarily undergoes hydrolysis and enzymatic degradation. It is stable under acidic conditions but can be hydrolyzed in basic environments.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of peptide bonds.

    Enzymatic Degradation: Proteolytic enzymes such as pepsin and trypsin can cleave the peptide bonds in this compound.

Major Products Formed: The hydrolysis of this compound results in the formation of its constituent amino acids: tryptophan, methionine, aspartic acid, and phenylalanine .

Scientific Research Applications

Tetragastrin hydrochloride has several applications in scientific research:

Mechanism of Action

Tetragastrin hydrochloride exerts its effects by binding to cholecystokinin B receptors, which are primarily located in the stomach and brain. Upon binding, it stimulates the secretion of gastric acid by parietal cells in the stomach. In the brain, it can induce anxiety and panic-like symptoms by modulating neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

    Pentagastrin: Another synthetic peptide that mimics the activity of gastrin but has an additional glycine residue.

    Cholecystokinin: A naturally occurring peptide hormone with similar receptor targets but broader physiological effects, including stimulation of pancreatic enzyme secretion and gallbladder contraction.

Uniqueness of Tetragastrin Hydrochloride: this compound is unique due to its selective action on cholecystokinin B receptors and its ability to induce specific physiological and pharmacological responses. Its smaller size compared to other peptides like pentagastrin allows for more targeted studies and applications .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O6S.ClH/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17;/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37);1H/t20-,22-,23-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABSBRZDEYUBSD-RJPXAACDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClN6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5609-49-4
Record name Tetragastrin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005609494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TETRAGASTRIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/130LLV7CL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetragastrin hydrochloride
Reactant of Route 2
Tetragastrin hydrochloride
Reactant of Route 3
Tetragastrin hydrochloride
Reactant of Route 4
Reactant of Route 4
Tetragastrin hydrochloride
Reactant of Route 5
Tetragastrin hydrochloride
Reactant of Route 6
Tetragastrin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.